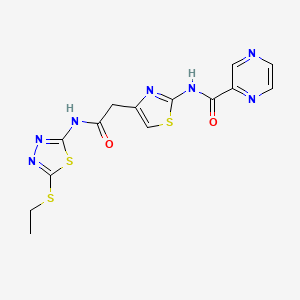
N-(4-(2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide" is a novel compound belonging to the class of heterocyclic compounds, which are of significant interest in organic chemistry due to their diverse range of biological activities. This compound's structure comprises several key rings: a pyrazine ring, a thiazole ring, and a thiadiazole ring, each contributing unique properties and functionalities.
Wissenschaftliche Forschungsanwendungen
In Chemistry
Serves as an intermediate in the synthesis of complex organic molecules.
Acts as a catalyst or ligand in various reactions.
In Biology
Evaluated for its potential as an antimicrobial or antifungal agent due to its heterocyclic rings.
Studied for its enzyme inhibition properties, particularly against enzymes related to metabolic disorders.
In Medicine
In Industry
Used in the development of new materials with unique electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis begins with the formation of the thiazole ring through the reaction of thioamides with α-halo ketones.
The thiadiazole ring is constructed via cyclization of appropriate hydrazines with thiocarboxylic acids.
The pyrazine ring is introduced through condensation reactions involving 2,3-diaminopyrazine and relevant aldehydes.
The final step involves coupling these building blocks under specific conditions, typically in the presence of a base such as sodium hydroxide and at controlled temperatures around 60-80°C to ensure high yield and purity.
Industrial Production Methods
The industrial synthesis mirrors the laboratory preparation but on a larger scale, often employing continuous flow reactors to maintain stringent control over reaction conditions.
Solvent recovery and recycling are optimized to minimize waste and enhance sustainability.
Advanced purification techniques like crystallization and chromatography ensure the compound meets the required standards for further use.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Can involve the sulfur atoms in the thiadiazole and thiazole rings, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction of nitro groups or carbonyl groups present within the structure, leading to amine or alcohol derivatives.
Substitution: : Typical nucleophilic substitution reactions, particularly on the halogen atoms if introduced into the molecule.
Common Reagents and Conditions
Oxidation: : Often involves hydrogen peroxide or peracids.
Reduction: : Utilizes reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Bases like potassium carbonate or reagents like sodium azide in aprotic solvents are common.
Major Products Formed from These Reactions
Oxidation yields sulfoxides and sulfones.
Reduction products include amines and alcohols.
Substitution reactions give rise to a variety of derivatives depending on the nucleophile used, such as azides or amides.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzyme active sites or receptor proteins.
It can inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation.
The thiazole and thiadiazole rings play critical roles in these interactions, often engaging in hydrogen bonding or van der Waals interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Compared to other thiazole or thiadiazole derivatives, this compound's unique combination of rings imparts higher potency and selectivity for certain biological targets.
Similar compounds include:
Thiazole derivatives like thiamine (vitamin B1)
Thiadiazole derivatives such as dithiadiazole
These comparisons highlight the compound's enhanced stability, bioactivity, and potential for diverse applications.
Is there any more specific information you need or an area you want to dive deeper into?
Eigenschaften
IUPAC Name |
N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2S3/c1-2-24-14-21-20-13(26-14)18-10(22)5-8-7-25-12(17-8)19-11(23)9-6-15-3-4-16-9/h3-4,6-7H,2,5H2,1H3,(H,17,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZPGJYHUCXBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)
![Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate](/img/structure/B2513594.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)
![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)



![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)

![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)


